(3-Carboxypropyl)triphenylphosphonium
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Overview
Description
(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H22BrO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a carboxypropyl chain. It is widely used in various scientific research fields due to its ability to selectively target mitochondria and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid. The reaction is carried out in acetonitrile under reflux conditions at 80°C for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound bromide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Carboxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(3-Carboxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide involves its selective accumulation in mitochondria due to the lipophilic nature and positive charge of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential. These changes can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium chloride
- This compound iodide
Uniqueness
This compound bromide is unique due to its specific structure that allows for selective mitochondrial targeting. This property is not as pronounced in other similar compounds, making it particularly valuable for research involving mitochondrial function and targeting .
Properties
CAS No. |
151310-36-0 |
---|---|
Molecular Formula |
C22H22O2P+ |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-carboxypropyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H21O2P/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2/p+1 |
InChI Key |
WFPBWVIGMPXUGH-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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